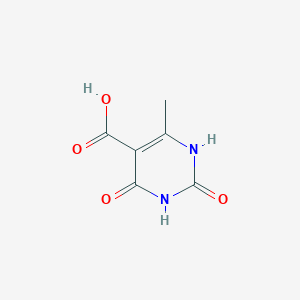

2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

6-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-2-3(5(10)11)4(9)8-6(12)7-2/h1H3,(H,10,11)(H2,7,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBMMHDLFFXREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40316233 | |

| Record name | NSC667756 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51622-67-4 | |

| Record name | NSC301172 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC667756 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Methyl Malonate and Amidine Hydrochloride Salt (Industrial-Scale Method)

One of the most documented and industrially applicable methods for synthesizing pyrimidine derivatives closely related to 2,4-dihydroxy-6-methylpyrimidine involves the reaction of methyl malonate with amidine hydrochloride salts under controlled conditions. This method, although described primarily for 4,6-dihydroxy-2-methylpyrimidine, provides a framework adaptable for the 5-carboxylic acid derivative by subsequent functional group modifications.

Procedure Overview:

- Reagents: Sodium methoxide, dimethyl malonate, acetamidine hydrochloride (or related amidine salts).

- Solvent: Methanol.

- Conditions: Initial reaction under ice bath (0 °C), followed by warming to 18–25 °C for 3–5 hours.

- Post-reaction: Removal of methanol under reduced pressure; aqueous dissolution; pH adjustment to acidic range (pH 1–2) to induce crystallization at 0 °C.

- Work-up: Suction filtration, washing with ice-water and ice-cold methanol, drying to obtain the solid product.

Reaction Ratios and Yields:

| Parameter | Value Range |

|---|---|

| Methanol volume to methyl malonate mass | 10–12 mL/g |

| Sodium methoxide to methyl malonate mol ratio | 2.5–4.5:1 |

| Methyl malonate to amidine hydrochloride mol ratio | 1:1–2 |

| Reaction temperature | 0 °C (initial), then 18–25 °C |

| Reaction time | 3–5 hours |

| Crystallization time | 3–5 hours at 0 °C |

| Yield | Approximately 86–87% |

Example Scale-Up Data:

| Scale (L) | Methanol (mL) | Sodium Methoxide (g) | Methyl Malonate (g) | Amidine HCl (g) | Yield (g) | Yield (%) |

|---|---|---|---|---|---|---|

| 3 | 1060 | 108.2 (2 mol) | 105.6 (0.8 mol) | 113.4 (1.2 mol) | 86 | 87 |

| 10 | 3960 | 608.8 (11.25 mol) | 330 (2.5 mol) | 472.5 (5 mol) | 250 | 86 |

This method avoids the use of highly toxic reagents like POCl3 or phosgene, employing safer triphosgene alternatives and is suitable for industrial production due to its simplicity and environmental considerations.

Synthesis from 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione

Another synthetic route involves the conversion of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione to 6-methylpyridine-2,4-diol, a close structural analog, through acid-mediated and ammonia treatments. This method provides a basis for further carboxylation to obtain the 5-carboxylic acid derivative.

Procedure Overview:

- Step 1: Stirring a suspension of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione in concentrated sulfuric acid at 130 °C for 2 hours.

- Step 2: Pouring the reaction mixture into ice water, collecting the precipitate.

- Step 3: Stirring the precipitate in aqueous ammonia at 100 °C for 7 hours.

- Step 4: Neutralization with concentrated hydrochloric acid to precipitate the product.

- Work-up: Filtration, washing with water and acetone, drying.

Yield and Characterization:

- Yield: Approximately 135 g of 6-methylpyridine-2,4-diol from 500 g starting material.

- Product: Pale brown solid characterized by 1H NMR and mass spectrometry consistent with expected structure.

This method is suitable for laboratory-scale synthesis and can be adapted for further carboxylation steps to achieve the target 2,4-dihydroxy-6-methylpyrimidine-5-carboxylic acid.

Post-Synthetic Modifications and Carboxylation

While direct synthetic routes to this compound are less frequently detailed explicitly, the carboxylation at the 5-position is typically achieved by:

- Oxidation or functional group transformation of methyl or other substituents at the 5-position.

- Use of carboxylation reagents such as carbon dioxide under basic conditions or via metal-catalyzed carboxylation reactions.

- Esterification and subsequent hydrolysis steps, for example using methyl esters of 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate as intermediates.

The methyl ester form (methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate) is commercially available and used as a precursor for the acid by hydrolysis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Scale | Notes |

|---|---|---|---|---|---|

| Methyl malonate + amidine HCl | Sodium methoxide, methyl malonate, amidine hydrochloride | Ice bath → 18–25 °C, pH 1–2, crystallization at 0 °C | 86–87 | Industrial (3–10 L) | Environmentally safer, suitable for scale-up |

| 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione route | Concentrated H2SO4, NH3 aqueous | 130 °C (2 h), 100 °C (7 h), neutralization | ~27% (based on 500 g start) | Lab scale | Requires further carboxylation step |

| Ester hydrolysis (post-synthesis) | Methyl ester intermediate | Hydrolysis under acidic/basic conditions | N/A | Variable | Used to obtain acid from methyl ester |

Research Findings and Considerations

- The sodium methoxide/methyl malonate/amidine hydrochloride method is notable for its high yield and environmentally safer reagents compared to traditional chlorinating agents.

- Reaction parameters such as molar ratios, temperature control, and pH adjustment are critical for maximizing yield and purity.

- Washing and crystallization steps at low temperatures (0–5 °C) enhance product purity by removing impurities and residual solvents.

- The ester intermediate form is useful for handling and storage, with hydrolysis providing access to the free acid.

- Literature emphasizes the importance of avoiding toxic reagents like POCl3 and phosgene, favoring triphosgene or other safer alternatives in pyrimidine synthesis.

- Advanced synthetic methodologies involving multi-component reactions and catalysis have been explored for related pyrimidine derivatives but require adaptation for this specific compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

Oxidation: Formation of 2,4-dioxo-6-methylpyrimidine-5-carboxylic acid.

Reduction: Formation of 2,4-dihydroxy-6-methylpyrimidine-5-aldehyde or 2,4-dihydroxy-6-methylpyrimidine-5-alcohol.

Substitution: Formation of 2,4-dihalo-6-methylpyrimidine-5-carboxylic acid derivatives.

Scientific Research Applications

2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential components of DNA and RNA.

Medicine: The compound is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.

Industry: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and growth.

Comparison with Similar Compounds

Key Observations :

- Hydroxyl vs. Methoxy Groups : Hydroxyl groups (e.g., in the target compound) increase hydrophilicity and hydrogen bonding, whereas methoxy groups (e.g., 4-methoxy analogue) improve membrane permeability .

- Sulfhydryl vs. Hydroxyl : Sulfhydryl substituents (e.g., 4-methyl-2-sulfanyl analogue) introduce higher acidity and redox reactivity compared to hydroxyl groups .

- Halogenation : Chlorine substituents (e.g., 5-chloro analogue) enhance electronegativity and may improve binding to hydrophobic enzyme pockets .

Antimicrobial Activity

Key Findings :

- Hydroxyimino Derivatives: The 2-(hydroxyimino)-6-methylpyrimidine-5-carboxylic acid derivatives (e.g., compound 2e in ) showed potent antifungal activity against C. albicans (MIC 6.25–12.5 μg/mL), attributed to the oxime group enhancing metal ion chelation in fungal enzymes .

- Aryl-Substituted Analogues : 6-Aryl derivatives (e.g., thiophenyl or pyridyl groups) demonstrated moderate antibacterial activity, likely due to increased π-stacking interactions with bacterial DNA .

Spectroscopic and Physicochemical Properties

NMR and IR Data Comparison

Insights :

- Carboxylic Acid Protons : The COOH proton in the target compound appears as a singlet at δ 8.49, whereas esterified derivatives (e.g., ethyl esters in ) show downfield shifts (δ 4.0–4.5 for OCH₂).

- Tautomerism : Sulfhydryl-containing analogues (e.g., 4-methyl-2-sulfanyl) may exist as thione tautomers, suppressing SH stretches in IR spectra .

Biological Activity

2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid (often referred to as DHPCA) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective research. This article provides a detailed overview of the biological activity of DHPCA, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure is characterized by two hydroxyl groups and a carboxylic acid functional group attached to the pyrimidine ring. These features contribute to its biological activity by allowing interactions with various biological targets.

DHPCA primarily exerts its biological effects through:

- Enzyme Inhibition : DHPCA can inhibit enzymes involved in nucleotide synthesis by binding to their active sites. This inhibition disrupts metabolic pathways critical for cell proliferation and growth, making it a candidate for therapeutic applications in cancer treatment.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways. This modulation can lead to various physiological effects depending on the receptor type involved.

Biological Activities

Research has identified several notable biological activities associated with DHPCA:

Antimicrobial Activity

DHPCA exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus. The minimum inhibitory concentration (MIC) values for these pathogens range from 4–8 μg/mL.

Anticancer Potential

DHPCA has demonstrated promising anticancer activity. For example, it has shown significant inhibitory effects on the proliferation of breast cancer cell lines, with an IC50 value of 0.126 μM against MDA-MB-231 cells. This suggests that DHPCA may be a potential candidate for developing new cancer therapies .

Neuroprotective Effects

Emerging research indicates potential neuroprotective properties of DHPCA. It may influence pathways related to neurodegenerative diseases; however, further studies are required to elucidate these effects fully.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 4–8 μg/mL | |

| Anticancer | MDA-MB-231 (breast cancer) | IC50 = 0.126 μM | |

| Neuroprotective | Various neuronal cell lines | Not specified |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of DHPCA has been investigated in various studies:

- Absorption and Metabolism : DHPCA demonstrates moderate absorption characteristics with variable metabolic stability across different species. In mouse models, the terminal elimination half-life ranges from 80 to 263 minutes depending on the formulation used .

- Toxicity Assessment : In vivo studies indicate that DHPCA possesses a favorable safety profile at high doses (up to 800 mg/kg), with no significant acute toxicity observed in animal models .

Case Studies and Research Findings

Several studies highlight the potential applications of DHPCA:

- Antimicrobial Studies : Research has focused on the efficacy of DHPCA against resistant bacterial strains, demonstrating its role as a potential therapeutic agent in combating infections caused by resistant pathogens .

- Cancer Research : Investigations into the anticancer properties of DHPCA have shown that it can inhibit tumor growth in vitro, suggesting its utility in developing novel cancer treatments .

- Neuroprotection : Studies exploring the neuroprotective effects of DHPCA indicate that it could potentially be beneficial in treating neurodegenerative diseases; however, more detailed investigations are necessary to confirm these findings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid, and how can reaction efficiency be improved?

- Methodological Answer : A common approach involves condensation reactions using hydroxylamine hydrochloride under alkaline conditions (e.g., sodium hydroxide) to introduce hydroxyl groups. For example, refluxing ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate with hydroxylamine hydrochloride yields oxime derivatives efficiently (yields >85%) . Key parameters include temperature control (70–80°C), reaction time (~4–6 hours), and stoichiometric ratios (1:1.2 substrate:hydroxylamine). Optimization via microwave-assisted synthesis or catalytic additives (e.g., acetic acid) may reduce side reactions.

Q. How can spectroscopic techniques validate the structural integrity of synthesized this compound derivatives?

- Methodological Answer :

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) functional groups.

- ¹H NMR : Identify methyl protons (δ 2.1–2.5 ppm) and aromatic/heterocyclic protons (δ 6.5–8.0 ppm). For diastereomers, splitting patterns and coupling constants (J values) distinguish regiochemistry .

- MS : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituent positions. High-resolution mass spectrometry (HRMS) is recommended for precision .

Q. What biological screening protocols are suitable for assessing the antimicrobial activity of this compound?

- Methodological Answer : Use agar diffusion assays (e.g., Kirby-Bauer) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentration (MIC) values can be determined via broth microdilution (concentration range: 1–100 µg/mL). For antifungal activity, test against C. albicans using Sabouraud dextrose agar. Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (DMSO ≤1%) are critical .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing substituted pyrimidinecarboxylic acids be addressed?

- Methodological Answer : Regioselectivity in substituent placement (e.g., methyl or hydroxyl groups) depends on steric and electronic factors. Computational modeling (DFT calculations) predicts reactive sites by analyzing electron density maps and frontier molecular orbitals (HOMO/LUMO). Experimentally, directing groups (e.g., phenyl rings) or protecting strategies (e.g., tert-butyl esters) can guide functionalization. For example, benzaldehyde-mediated cyclization favors 4-phenyl substitution in dihydropyrimidines .

Q. What computational approaches are effective for studying the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates molecular geometry, dipole moments, and electrostatic potentials. Solvent effects (e.g., water) are modeled using the polarizable continuum model (PCM). Correlation-energy formulas (e.g., Colle-Salvetti) refine electron density distributions for accurate H-bonding and tautomeric stability predictions .

Q. How can contradictory data in literature on biological activity or stability be resolved?

- Methodological Answer :

- Reproducibility : Standardize assay conditions (pH, temperature, inoculum size) and compound purity (HPLC ≥95%).

- Stability Studies : Conduct accelerated degradation tests under varying humidity (40–80% RH) and temperature (25–60°C). Monitor decomposition via LC-MS to identify degradation products .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate variables (e.g., substituent effects) causing discrepancies .

Q. What strategies improve the hydrolytic stability of pyrimidinecarboxylic acid derivatives in aqueous environments?

- Methodological Answer :

- Steric Shielding : Introduce bulky groups (e.g., trifluoromethyl) near hydrolytically labile bonds.

- pH Optimization : Buffer solutions (pH 5–7) minimize acid/base-catalyzed hydrolysis.

- Lyophilization : Freeze-drying enhances shelf life by reducing water activity.

- Co-crystallization : Stabilize the crystal lattice with co-formers (e.g., succinic acid) to resist hydration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.